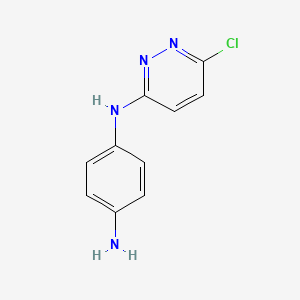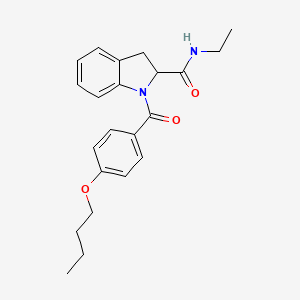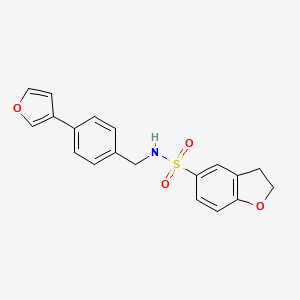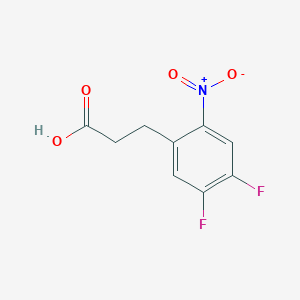
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is a chemical compound with the CAS Number: 2229350-88-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 231.16 . The InChI code is 1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
- A study investigated the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid, leading to the production of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, providing insights into the reaction mechanism (Chu Wen-yi, 2011).
- Another research focused on synthesizing ethyl 3‐(3‐aminophenyl)propanoate, where 3‐(3‐nitrophenyl)propanoic acid played a crucial role (U. Nagel, G. Radau, A. Link, 2011).
Anticancer Activity
- Novel thiazolidinones containing 3-(4-nitrophenyl)propanoic acid derivatives demonstrated significant anticancer activity, particularly against leukemia, colon, CNS, melanoma, gastric, and breast cancer cell lines (Kamila Buzun et al., 2021).
Pharmaceutical Research
- A study synthesized compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, evaluating their antioxidant, anti-inflammatory, and antiulcer activities (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Chemical Synthesis and Applications
- A solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs involved N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid, highlighting a method for creating fused heterocyclic systems (Seth M Dixon et al., 2005).
- Research on 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids involved the synthesis and interconversion of these compounds, which are significant for understanding anti-inflammatory agents (F. Short, G. M. Rockwood, 1969).
Food Contact Materials
- The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound structurally related to 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, was evaluated for use in food contact materials, ensuring consumer safety (Flavourings, 2011).
Corrosion Inhibition
- Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to this compound, was investigated as an effective corrosion inhibitor for copper alloy, showcasing its potential in corrosion protection (N. Nam et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Mode of Action
Compounds with similar structures have been found to act as protonophores, which can uncouple the electron transport chain from ATP synthesis by creating a proton leak across the inner mitochondrial membrane. This suggests a potential mechanism of action for 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of this compound . .
特性
IUPAC Name |
3-(4,5-difluoro-2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMPOYEQCAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

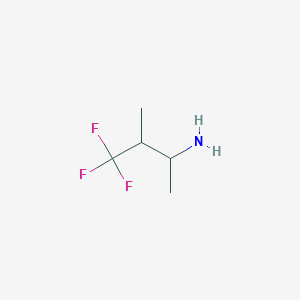
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
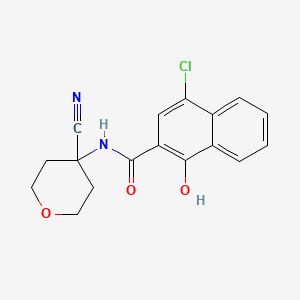
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
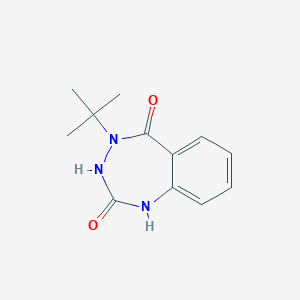
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)
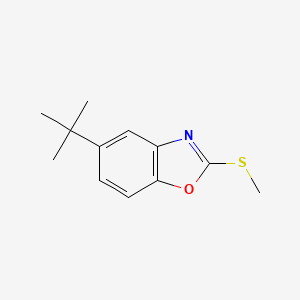

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
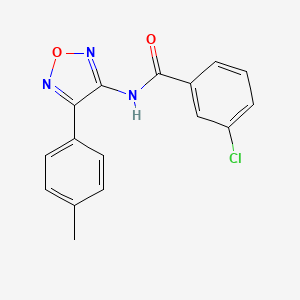
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
